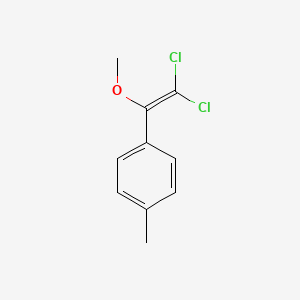
1-(2,2-Dichloro-1-methoxyethenyl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dichloro-1-methoxyethenyl)-4-methylbenzene is a chemical compound with the molecular formula C10H10Cl2O2 and a molecular weight of 233.094. It is known for its unique structure, which includes a benzene ring substituted with a 2,2-dichloro-1-methoxyethenyl group and a methyl group. This compound is used in various scientific research applications due to its distinct chemical properties .
Preparation Methods
The synthesis of 1-(2,2-Dichloro-1-methoxyethenyl)-4-methylbenzene typically involves the reaction of 4-methylbenzene with 2,2-dichloro-1-methoxyethene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity .
Chemical Reactions Analysis
1-(2,2-Dichloro-1-methoxyethenyl)-4-methylbenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups using appropriate reagents and conditions
Scientific Research Applications
1-(2,2-Dichloro-1-methoxyethenyl)-4-methylbenzene is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 1-(2,2-Dichloro-1-methoxyethenyl)-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(2,2-Dichloro-1-methoxyethenyl)-4-methylbenzene can be compared with other similar compounds, such as:
1-(2,2-Dichloro-1-methoxyethenyl)-4-methoxybenzene: This compound has a methoxy group instead of a methyl group on the benzene ring, leading to different chemical properties and applications.
1-(2,2-Dichloro-1-methoxyethyl)-3-methoxybenzene: This compound has a different substitution pattern on the benzene ring, resulting in distinct reactivity and uses
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Properties
CAS No. |
62688-93-1 |
|---|---|
Molecular Formula |
C10H10Cl2O |
Molecular Weight |
217.09 g/mol |
IUPAC Name |
1-(2,2-dichloro-1-methoxyethenyl)-4-methylbenzene |
InChI |
InChI=1S/C10H10Cl2O/c1-7-3-5-8(6-4-7)9(13-2)10(11)12/h3-6H,1-2H3 |
InChI Key |
XZWPYZSISDGSKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C(Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















